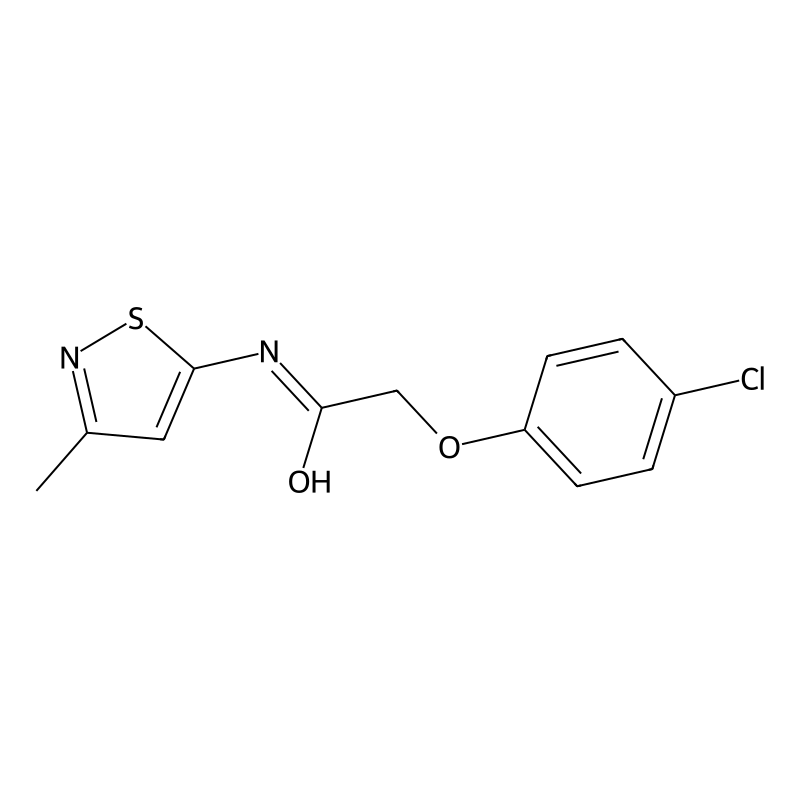

2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide is a synthetic organic compound characterized by its unique structure, which includes a chlorophenoxy group and a thiazole moiety. The compound features a chlorinated phenyl ring, a thiazole ring with a methyl substituent, and an acetamide functional group. This combination of functional groups contributes to its potential biological activities and makes it of interest in medicinal chemistry.

Biocidal Properties:

-(4-chlorophenoxy)-N-(3-methylisothiazol-5-yl)acetamide, often referred to as CMIT/MIT, is a mixture of two closely related compounds: chloromethylisothiazolinone (CMIT) and methylisothiazolinone (MIT). This mixture has been widely studied for its biocidal properties, meaning it can kill or inhibit the growth of microorganisms like bacteria and fungi. Several scientific publications have documented the efficacy of CMIT/MIT against various microbes, including:

- Gram-positive and Gram-negative bacteria Source: Bull Environ Contam Toxicol. 1988;41(6):893-900.: )

- Fungi and yeasts Source: Appl Environ Microbiol. 1988;54(2):499-501.: )

- Algae Source: Water Res. 1 998;32(1):129-134.: )

Due to this broad spectrum of biocidal activity, CMIT/MIT has been used in various industrial applications such as preserving paints, cutting fluids, and other products susceptible to microbial growth.

Potential Toxicity Concerns:

While CMIT/MIT exhibits effectiveness as a biocide, scientific research has also identified potential toxicity concerns. Studies have shown that CMIT/MIT can cause skin sensitization and allergic reactions in some individuals Source: Dermatitis. 2000;11(2):77-81.: ). Furthermore, regulatory bodies are currently evaluating potential environmental hazards associated with CMIT/MIT use.

- Hydrolysis: Under acidic or basic conditions, the acetamide bond can be hydrolyzed to yield the corresponding acid and amine.

- Nucleophilic Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.

- Oxidation: The thiazole ring can undergo oxidation under specific conditions, potentially altering its biological activity.

These reactions are significant for modifying the compound to enhance its pharmacological properties or to synthesize derivatives with improved efficacy.

Research indicates that compounds similar to 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide exhibit various biological activities, including:

- Anticancer Properties: Derivatives of phenoxy acetamides have shown cytotoxic effects against several cancer cell lines, suggesting potential use in cancer therapy .

- Anti-inflammatory Effects: Some studies have indicated that phenoxy derivatives can possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

- Antimicrobial Activity: Compounds with thiazole rings are often evaluated for their antimicrobial properties, indicating that this compound may also exhibit such activity .

The synthesis of 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide typically involves several steps:

- Formation of the Phenoxy Group: Starting from 4-chlorophenol and chloroacetic acid, the phenoxy acetic acid is formed through nucleophilic substitution.

- Thiazole Synthesis: The thiazole component can be synthesized from appropriate precursors involving thioketones or thioamides.

- Coupling Reaction: The final step involves coupling the phenoxy acetic acid with the thiazole derivative using coupling agents such as Dicyclohexylcarbodiimide (DCC) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in suitable solvents .

This multi-step synthesis allows for the careful construction of the desired compound while enabling modifications to enhance biological activity.

The applications of 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide primarily lie in medicinal chemistry. Potential applications include:

- Pharmaceutical Development: As a lead compound for developing new anticancer or anti-inflammatory drugs.

- Research Tool: Used in studies exploring the mechanisms of action of phenoxy and thiazole derivatives in biological systems.

- Agricultural Chemistry: Investigated for potential use as a pesticide or herbicide due to its biological activity against certain pathogens.

Interaction studies are crucial in understanding how 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide interacts with biological targets. These studies often involve:

- Molecular Docking: Computational methods to predict how the compound binds to specific enzymes or receptors.

- In vitro Assays: Testing the compound against various cell lines to assess its efficacy and mechanism of action.

- Synergistic Studies: Evaluating how this compound interacts with other drugs to enhance therapeutic effects or reduce toxicity.

Such studies provide insights into optimizing the compound for therapeutic use.

Several compounds share structural similarities with 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide. Here are some notable examples:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(4-bromophenoxy)-N-(3-methylthiazol-5-yl)acetamide | Structure | Anticancer |

| N-(4-chlorophenyl)-2-(thiazolyl)acetamide | Structure | Anti-inflammatory |

| 4-(4-chlorophenoxy)-N-methylthiazole | Structure | Antimicrobial |

Uniqueness

The uniqueness of 2-(4-chlorophenoxy)-N-(3-methyl-1,2-thiazol-5-yl)acetamide lies in its specific combination of a chlorinated phenoxy group and a methyl-substituted thiazole. This particular configuration may confer distinctive biological activities not observed in other similar compounds.